molecular formula C9H18ClN B2469825 2-Cyclopropyl-6-methylpiperidine;hydrochloride CAS No. 2375259-19-9

2-Cyclopropyl-6-methylpiperidine;hydrochloride

Cat. No.: B2469825
CAS No.: 2375259-19-9
M. Wt: 175.7
InChI Key: IVSGKISJYJIYSO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpiperidine hydrochloride, also known as CPP or CPP-HCl, is a compound that has caught the attention of scientists in various fields of research and industry owing to its unique physical and chemical properties. It has a molecular weight of 175.7 .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-6-methylpiperidine hydrochloride is 1S/C9H17N.ClH/c1-7-3-2-4-9 (10-7)8-5-6-8;/h7-10H,2-6H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

2-Cyclopropyl-6-methylpiperidine hydrochloride is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not available in the search results.

Scientific Research Applications

Pharmacological Potential

  • Selective Cannabinoid CB2 Receptor Agonist : A study by Mukhopadhyay et al. (2016) characterized a compound, LEI-101, as a novel, peripherally restricted cannabinoid CB2 receptor agonist. This compound, related in structure to 2-cyclopropyl-6-methylpiperidine hydrochloride, was studied using in vitro and in vivo models, indicating potential applications in pharmacology, particularly in mitigating nephrotoxicity caused by drugs like cisplatin (Mukhopadhyay et al., 2016).

Chemical Structure and Properties

  • Molecular Structure Influenced by Halide Anions : Research by Szafran et al. (2005) explored the molecular structure of a compound similar to 2-cyclopropyl-6-methylpiperidine hydrochloride. They found that halide anions significantly influence its molecular structure, providing insights into the chemical behavior of such compounds (Szafran et al., 2005).

Medicinal Chemistry

  • Antihistaminic Drug Properties : A study on Cyproheptadine hydrochloride, which shares structural similarities with 2-cyclopropyl-6-methylpiperidine hydrochloride, highlighted its properties as an antihistamine with additional anticholinergic, antiserotonergic, and local-anesthetic qualities. This study by Sagdinc et al. (2015) could indicate potential medical applications for structurally related compounds (Sagdinc et al., 2015).

Chemical Synthesis and Applications

  • Synthesis and Antinociceptive Activity : Research by Radl et al. (1999) focused on synthesizing derivatives of a compound structurally related to 2-cyclopropyl-6-methylpiperidine hydrochloride and testing them as analgesics. Their findings contribute to understanding the synthesis and potential analgesic properties of similar compounds (Radl et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin irritation . Precautionary measures include avoiding breathing its dust or vapors, washing thoroughly after handling, and using only in a well-ventilated area .

Properties

IUPAC Name

2-cyclopropyl-6-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7-3-2-4-9(10-7)8-5-6-8;/h7-10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSGKISJYJIYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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